5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid
CAS No.: 101564-64-1
Cat. No.: VC18423651
Molecular Formula: C48H60N6O12S
Molecular Weight: 945.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101564-64-1 |
|---|---|
| Molecular Formula | C48H60N6O12S |
| Molecular Weight | 945.1 g/mol |
| IUPAC Name | 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid |
| Standard InChI | InChI=1S/2C24H29N3O4.H2O4S/c2*1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26;1-5(2,3)4/h2*6-13H,3-5,14-17H2,1-2H3,(H,25,29);(H2,1,2,3,4) |
| Standard InChI Key | DXKNEGUWQIBJCL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.OS(=O)(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure consists of an imidazolidine-2,4-dione (hydantoin) ring substituted at the 5-position with two para-methoxyphenyl groups and at the 3-position with a 2-piperidin-1-ylethyl chain. The hemisulfate counterion arises from protonation of one nitrogen atom in the hydantoin ring by sulfuric acid . The IUPAC name, 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid, reflects this substitution pattern .
Table 1: Key Structural Identifiers
Stereoelectronic Features
The para-methoxyphenyl groups induce significant steric bulk and electron-donating effects, while the piperidine moiety contributes basicity (predicted pKa 6.87 ± 0.70) . X-ray crystallography of analogous hydantoins suggests a planar hydantoin ring with dihedral angles of ~60° between the aryl groups and the central heterocycle .
Physicochemical Properties
Thermal and Solubility Profiles
The compound melts at 172–173°C , consistent with hydrogen-bonding interactions between the hydantoin carbonyls and the sulfate anion. Predicted density values (1.193 ± 0.06 g/cm³) align with crystalline hydantoin salts. Limited aqueous solubility is expected due to the hydrophobic aryl and piperidine substituents, though the sulfate counterion may enhance polar solvent compatibility.
Table 2: Experimental Physical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 172–173°C | Differential Scanning Calorimetry |
| Density (Predicted) | 1.193 ± 0.06 g/cm³ | Computational Modeling |
| LogP (Octanol-Water) | 3.2 (Estimated) | ChemAxon Toolkit |
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational models predict:
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IR: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (S=O stretch) .
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NMR: Downfield-shifted protons on the piperidine ring (δ 3.2–2.5 ppm) and methoxy groups (δ 3.8 ppm) .
Synthesis and Derivative Chemistry
Synthetic Pathways
The parent hydantoin scaffold is typically synthesized via the Bucherer-Bergs reaction, condensing urea with a ketone precursor. For this derivative:
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Ketone Formation: 4,4'-Dimethoxybenzil reacts with 2-piperidin-1-ylethylamine to form a Schiff base.
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Cyclization: Treatment with potassium cyanate in acidic media yields the hydantoin core .
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Salt Formation: Sulfuric acid protonation produces the hemisulfate salt .
Structural Analogues
Modification of the aryl or amine substituents generates derivatives with varied bioactivity. For example, replacing methoxy groups with halogens enhances metabolic stability, while substituting piperidine with morpholine alters basicity .
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